(2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol
Description
(2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is a chemical compound that features an amino group, a chloro-substituted aromatic ring, and a methoxy group
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
ZJNMEGNAHNGZJX-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](CO)N)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and a suitable amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reducing agent to convert the aldehyde group to an alcohol group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2r)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2r)-2-Amino-2-(3-methoxyphenyl)ethan-1-ol: Lacks the chloro group, which may influence its chemical properties and applications.
Uniqueness
(2r)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is unique due to the presence of both the chloro and methoxy groups on the aromatic ring. This combination of functional groups can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
